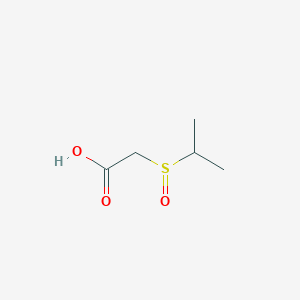

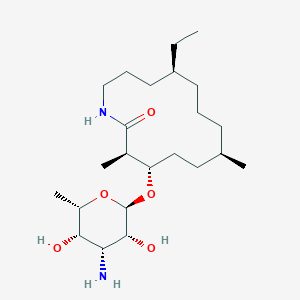

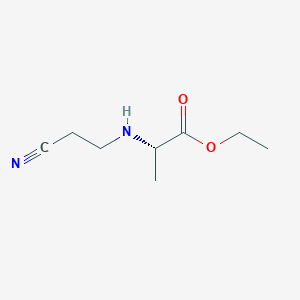

![molecular formula C13H15N3O2 B144138 Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate CAS No. 74058-75-6](/img/structure/B144138.png)

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis and Biological Activity Analysis

The synthesis of benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate derivatives has been explored in various studies. For instance, a series of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates were synthesized through the reaction of alcohols or amines with acid chloride derivatives at room temperature, demonstrating significant biological activities such as antineoplastic and antifilarial effects . Similarly, the synthesis of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate and its characterization through spectroscopic methods and X-ray diffraction has been reported, providing insights into the molecular structure and intermolecular interactions .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied. For example, the crystal structure of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate was elucidated using X-ray diffraction, revealing C–H…π intermolecular interactions and the dominance of dispersion energy in the crystal packing . Additionally, the molecular geometry of ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate monohydrate was compared using density functional theory, highlighting the conformational flexibility and various molecular properties .

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives has been explored in various chemical reactions. Novel 2-{2-[1-(3-substitutedphenyl)-1H-1,2,3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives were synthesized through condensation and subsequent reactions with substituted alkyl halides . Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involved interactions with arylidinemalononitrile derivatives and cyanoacrylate derivatives, leading to a variety of compounds with confirmed structures based on spectroscopic data [7, 9].

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been characterized through various experimental and theoretical studies. Theoretical optimization and molecular structure analysis of ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate were performed using B3LYP/6-311++G(d, p) level of theory, revealing the molecule's band gap energy and electrostatic potential . The synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate and its crystal structure, Hirshfeld surface analysis, and DFT studies provided insights into the intermolecular interactions and anticancer activity .

科学的研究の応用

Synthesis and Characterization

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate and its derivatives have been extensively studied for their synthetic routes and structural characterization. For instance, a one-pot synthesis of imidazolone derivatives, involving Michael addition followed by cyclization, showcases the compound's role in generating novel structures with potential biological activities (Bezenšek et al., 2012). Similarly, the synthesis and crystal structure analysis of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate revealed the compound's solid-state properties and intermolecular interactions, contributing to the field of crystallography and material science (Madan Kumar et al., 2020).

Biological Activities

The research on benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate derivatives has also uncovered a range of biological activities. For example, certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrated significant antineoplastic and antifilarial properties, highlighting the compound's potential in developing new therapeutic agents (Ram et al., 1992). Additionally, novel benzimidazole–oxadiazole hybrid molecules have been identified as promising antimicrobial agents, suggesting the compound's utility in addressing antibiotic resistance (Shruthi et al., 2016).

Catalytic and Synthetic Applications

The amide-functionalized imidazolium salts derived from benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate have been used in synthesizing rhodium(I) complexes, showcasing the compound's versatility in organometallic chemistry and catalysis (Busetto et al., 2011). Moreover, mechanochemical synthesis methods have been developed using carbonyldiimidazole for the preparation of carbamates, highlighting an eco-friendly approach to chemical synthesis (Lanzillotto et al., 2015).

Photophysical Properties

Investigations into the ultraviolet and fluorescence properties of aromatic substituted imidazole compounds, including benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate derivatives, have expanded the understanding of their photophysical characteristics, paving the way for applications in material science and optical technologies (He-ping, 2010).

将来の方向性

Imidazole compounds, including “Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate”, have a broad range of applications and are utilized in a diverse range of fields . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

特性

IUPAC Name |

benzyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c17-13(15-7-6-12-8-14-10-16-12)18-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYMWDPVQFBCDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621479 |

Source

|

| Record name | Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate | |

CAS RN |

74058-75-6 |

Source

|

| Record name | Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)

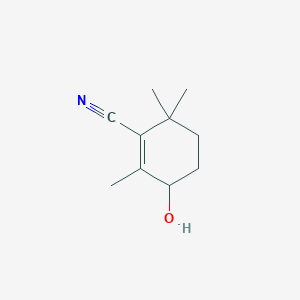

![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptane-2-carbonitrile](/img/structure/B144070.png)